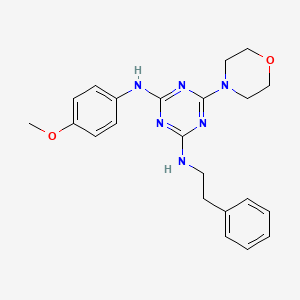

N2-(4-methoxyphenyl)-6-morpholino-N4-phenethyl-1,3,5-triazine-2,4-diamine

Descripción

N2-(4-Methoxyphenyl)-6-morpholino-N4-phenethyl-1,3,5-triazine-2,4-diamine is a triazine-diamine derivative featuring a 1,3,5-triazine core substituted with a morpholino group at position 6, a 4-methoxyphenyl group at position N2, and a phenethyl group at position N2. The morpholino and methoxyphenyl substituents enhance solubility and electronic properties, while the phenethyl group may influence biological interactions, such as receptor binding .

Propiedades

IUPAC Name |

2-N-(4-methoxyphenyl)-6-morpholin-4-yl-4-N-(2-phenylethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2/c1-29-19-9-7-18(8-10-19)24-21-25-20(23-12-11-17-5-3-2-4-6-17)26-22(27-21)28-13-15-30-16-14-28/h2-10H,11-16H2,1H3,(H2,23,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLMTPHHNMSVRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCC3=CC=CC=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-methoxyphenyl)-6-morpholino-N4-phenethyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors under controlled conditions. For instance, cyanuric chloride can be reacted with aniline derivatives to form the triazine ring.

Substitution Reactions: The introduction of the 4-methoxyphenyl group, morpholino group, and phenethyl group can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and suitable solvents to facilitate the substitution process.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of N2-(4-methoxyphenyl)-6-morpholino-N4-phenethyl-1,3,5-triazine-2,4-diamine may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

N2-(4-methoxyphenyl)-6-morpholino-N4-phenethyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Strong bases (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid) are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the triazine ring.

Aplicaciones Científicas De Investigación

N2-(4-methoxyphenyl)-6-morpholino-N4-phenethyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Triazine derivatives are explored for their potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of N2-(4-methoxyphenyl)-6-morpholino-N4-phenethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Triazine-diamine derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison with structurally analogous compounds.

Structural Analogues and Substituent Effects

Key Observations

Substituent Impact on Melting Points :

- Nitro (4b) and chloro (4f) substituents result in higher melting points (120–142°C), likely due to increased polarity and intermolecular interactions. The target compound’s melting point is unreported but may align with these trends .

- The methyl-substituted analogue (4i) has a lower melting point (129–131°C), suggesting reduced crystallinity compared to halogenated derivatives .

Synthetic Yields: Morpholino-containing compounds generally exhibit moderate yields (62–65%), while the methyl-phenyl derivative () achieves a higher yield (81.3%), possibly due to optimized reaction conditions .

Biological Relevance :

- Compounds with halogen substituents (e.g., 4f, 20) are often explored for pesticidal or pharmaceutical applications. For example, terbuthylazine (), a chloro-triazine herbicide, shares structural motifs but differs in substituents (tert-butyl and ethyl groups), highlighting the role of N-alkyl vs. N-aryl groups in agricultural vs. medicinal uses .

Electronic and Solubility Properties: Methoxyphenyl and morpholino groups enhance solubility in polar solvents, critical for bioavailability. In contrast, hydrophobic substituents (e.g., tert-butyl in terbuthylazine) improve environmental persistence in herbicides .

Actividad Biológica

N2-(4-methoxyphenyl)-6-morpholino-N4-phenethyl-1,3,5-triazine-2,4-diamine is a synthetic compound that exhibits promising biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific studies and data.

Chemical Structure and Properties

The compound features a triazine core substituted with various functional groups that contribute to its biological properties. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.

The mechanism of action of N2-(4-methoxyphenyl)-6-morpholino-N4-phenethyl-1,3,5-triazine-2,4-diamine involves its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that the compound may inhibit key signaling pathways involved in cancer cell proliferation and survival.

Key Pathways Affected

- Phosphoinositide 3-Kinase (PI3K)/Akt Pathway : This pathway is crucial for cell growth and survival. Inhibition of PI3K/Akt has been linked to reduced cancer cell viability.

- Mammalian Target of Rapamycin (mTOR) : The compound may also affect mTOR signaling, which plays a significant role in regulating cell metabolism and growth.

Anticancer Properties

Research indicates that N2-(4-methoxyphenyl)-6-morpholino-N4-phenethyl-1,3,5-triazine-2,4-diamine demonstrates significant anticancer activity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 0.20 | |

| MCF-7 (Breast Cancer) | 1.25 | |

| HeLa (Cervical Cancer) | 1.03 | |

| HepG2 (Liver Cancer) | 12.21 |

These findings suggest that the compound exhibits potent cytotoxic effects against these cancer types.

Mechanistic Studies

Further mechanistic studies have shown that treatment with N2-(4-methoxyphenyl)-6-morpholino-N4-phenethyl-1,3,5-triazine-2,4-diamine leads to:

- Inhibition of Cell Proliferation : Cells treated with the compound showed a significant decrease in proliferation rates.

- Induction of Apoptosis : The compound appears to promote apoptotic pathways in cancer cells, evidenced by increased expression of pro-apoptotic proteins like BAX and decreased levels of anti-apoptotic proteins like Bcl-2.

Study 1: In Vivo Efficacy

A recent study evaluated the in vivo efficacy of N2-(4-methoxyphenyl)-6-morpholino-N4-phenethyl-1,3,5-triazine-2,4-diamine using a xenograft model of breast cancer. Results showed:

- Tumor size reduction by approximately 60% compared to control groups.

- Minimal toxicity observed in normal tissues.

This study supports the potential for this compound as a therapeutic agent in breast cancer treatment.

Study 2: Combination Therapy

Another investigation explored the effects of combining N2-(4-methoxyphenyl)-6-morpholino-N4-phenethyl-1,3,5-triazine-2,4-diamine with standard chemotherapeutics. The combination resulted in:

- Enhanced cytotoxicity against resistant cancer cell lines.

- Synergistic effects leading to lower required doses of both agents.

Q & A

Basic: What synthetic methodologies are optimal for preparing N2-(4-methoxyphenyl)-6-morpholino-N4-phenethyl-1,3,5-triazine-2,4-diamine?

Answer:

The compound can be synthesized via nucleophilic substitution reactions on the 1,3,5-triazine core. Key steps include:

- Stepwise substitution : React 2,4,6-trichlorotriazine with 4-methoxyphenol under basic conditions (e.g., DIPEA) to introduce the 4-methoxyphenyl group, followed by morpholine and phenethylamine additions .

- Microwave-assisted one-pot synthesis : A scalable method using cyanoguanidine, aromatic aldehydes, and amines under microwave irradiation (e.g., 100°C, 30 min), which improves yield and reduces reaction time .

- Solvent optimization : Polar aprotic solvents like DMF or DMSO are preferred for their ability to stabilize intermediates and enhance reaction efficiency .

Advanced: How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound against triple-negative breast cancer cells?

Answer:

To investigate SAR:

- Analog synthesis : Prepare derivatives with variations in substituents (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl or altering the morpholino group) .

- 3D-QSAR modeling : Use computational tools to correlate structural features (e.g., electron-withdrawing groups, steric bulk) with anti-proliferative activity against MDA-MB231 cells .

- In vitro assays : Evaluate cytotoxicity via MTT assays and compare IC50 values across analogs. Validate selectivity using non-cancerous cell lines (e.g., MCF-10A) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns (e.g., δ 3.25 ppm for methoxy protons, δ 3.64 ppm for morpholino protons) .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., 3285 cm⁻¹ for N-H stretching, 1211 cm⁻¹ for C-O in morpholino) .

- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures. Key parameters include R-factors (<0.05) and hydrogen bonding networks .

Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this triazine derivative?

Answer:

- Pharmacokinetic profiling : Measure bioavailability, plasma half-life, and tissue distribution using LC-MS/MS. Poor in vivo activity may stem from rapid metabolism .

- Metabolite identification : Use isotopic labeling (e.g., ¹⁴C) or HRMS to detect active/inactive metabolites. Hydrolysis of the triazine ring under physiological conditions is a common issue .

- Formulation optimization : Improve solubility via co-solvents (e.g., PEG 400) or nanoparticle encapsulation to enhance in vivo efficacy .

Advanced: How to determine the compound's mechanism of action as a Jak2 kinase inhibitor?

Answer:

- Enzymatic assays : Measure IC50 against recombinant Jak2 kinase using ATP-Glo™ assays. Compare with known inhibitors (e.g., ruxolitinib) .

- X-ray crystallography : Co-crystallize the compound with Jak2 kinase domain (PDB: 4C62) to identify binding interactions (e.g., hydrogen bonds with Glu930, hydrophobic contacts with Leu855) .

- Cellular phosphorylation assays : Use Western blotting to assess STAT3/STAT5 phosphorylation inhibition in Jak2-dependent cell lines .

Basic: What are the primary chemical stability concerns for this compound under different storage conditions?

Answer:

- Hydrolysis susceptibility : The triazine ring degrades under acidic/basic conditions. Monitor via HPLC (retention time shifts) and store in anhydrous environments .

- Oxidative degradation : Use antioxidants (e.g., BHT) in formulations. Stability studies under ICH guidelines (25°C/60% RH) confirm shelf life .

- Light sensitivity : Protect from UV exposure by using amber glass vials .

Advanced: What computational methods predict the binding affinity of this compound to oncogenic targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., Jak2, EGFR). Focus on key residues identified in crystallographic data .

- Molecular dynamics (MD) simulations : Simulate binding over 100 ns to assess stability (RMSD < 2 Å) and identify critical binding motifs .

- Free energy calculations : Apply MM-PBSA/GBSA to estimate ΔGbinding. Correlate with experimental IC50 values .

Basic: How to assess the antimicrobial potential of this triazine derivative?

Answer:

- Broth microdilution assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values < 10 µg/mL indicate potency .

- Time-kill kinetics : Evaluate bactericidal effects over 24 hours. Compare with standard antibiotics (e.g., ciprofloxacin) .

- Resistance profiling : Serial passage experiments to detect emergent resistance mutations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.